molecular formula C10H11NO3 B14849604 4-Formyl-3-hydroxy-N,N-dimethylbenzamide

4-Formyl-3-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14849604
M. Wt: 193.20 g/mol
InChI Key: WNSLUMNKSJJECR-UHFFFAOYSA-N
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Description

This compound integrates multiple functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. The N,N-dimethylamide moiety is known to influence solubility and electronic properties, as observed in related N,N-dimethylbenzamide derivatives .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-formyl-3-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C10H11NO3/c1-11(2)10(14)7-3-4-8(6-12)9(13)5-7/h3-6,13H,1-2H3

InChI Key

WNSLUMNKSJJECR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-3-hydroxy-N,N-dimethylbenzamide typically involves the formylation of 3-hydroxy-N,N-dimethylbenzamide. One common method is the Vilsmeier-Haack reaction, where 3-hydroxy-N,N-dimethylbenzamide reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-3-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: 4-Carboxy-3-hydroxy-N,N-dimethylbenzamide.

    Reduction: 4-Hydroxymethyl-3-hydroxy-N,N-dimethylbenzamide.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

4-Formyl-3-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formyl-3-hydroxy-N,N-dimethylbenzamide depends on its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

(a) N,N-Dimethylbenzamide Derivatives

  • 4-Chloro-N,N-dimethylbenzamide (2e) : Synthesized via iron-catalyzed C(sp²)–C(sp³) cross-coupling with 4-chloro-N,N-dimethylbenzamide and hexylmagnesium chloride (95% yield). The chloro substituent facilitates cross-coupling reactivity, whereas the formyl group in the target compound may instead undergo nucleophilic addition or oxidation .
  • 4-Methoxy-N,N-dimethylbenzamide (2c) : Exhibits reduced esterification yields (65%) compared to electron-deficient derivatives (e.g., trifluoromethyl-substituted, 84%), highlighting the electron-donating effects of methoxy groups. The formyl group in this compound is electron-withdrawing, which could enhance electrophilicity at the carbonyl carbon .

(b) Hydroxy-Substituted Benzamides

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.
  • 4-Hydroxy-N,N-dimethylbenzamide: Lacks the formyl group but shares the hydroxyl and dimethylamide substituents.

Reactivity and Functional Group Interactions

Compound Key Functional Groups Reactivity Highlights Reference
This compound Formyl, hydroxy, dimethylamide Likely participates in condensation (formyl), coordination (hydroxy), and esterification (amide)
N,N-Dimethylbenzamide Dimethylamide Base structure; undergoes esterification in 78–98% yields depending on substituents
4-Chloro-N,N-dimethylbenzamide Chloro, dimethylamide High cross-coupling reactivity (95% yield with Fe catalyst)
N-(2-Hydroxyethyl)benzamide Hydroxy, amide Directs C–H activation via metal coordination

Key Observations :

Electron-Withdrawing Groups : The formyl group in this compound may enhance electrophilicity, facilitating nucleophilic attacks or metal coordination, as seen in analogous hydrazide syntheses .

Steric Effects : Steric hindrance from methyl groups (e.g., 3-methyl-N,N-dimethylbenzamide) reduces esterification yields (27% vs. 77% for para-methyl derivatives). The 3-hydroxy group in the target compound may impose moderate steric constraints .

Hydrogen Bonding : The hydroxyl group enhances solubility in polar solvents and may stabilize transition states in catalytic reactions, similar to hydroxamic acids in antioxidant studies .

Physicochemical Properties

(a) Solubility and Polarity

  • N,N-Dimethylbenzamide : Moderately polar; solubility influenced by substituents. For example, 4-chloro-N,N-dimethylbenzamide is less polar than 4-hydroxy derivatives .
  • This compound: Predicted higher polarity due to –CHO and –OH groups, favoring solubility in DMF or ethanol, as observed in related hydrazide syntheses .

(b) Spectroscopic Properties

  • Carbonyl Chemical Shifts : In N,N-dimethylbenzamides, the carbonyl ¹³C NMR shift ranges from 171–174 ppm. Electron-withdrawing groups (e.g., formyl) may deshield the carbonyl carbon, increasing δ values .
  • Rotational Barriers : The dimethylamide group in N,N-dimethylbenzamide exhibits rotational barriers (ΔG‡ ~12–15 kcal/mol) influenced by solvent polarity. The hydroxy and formyl groups in the target compound may further restrict rotation .

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